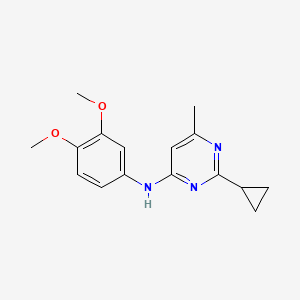

![molecular formula C15H18N4OS B6435136 N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide CAS No. 2549056-07-5](/img/structure/B6435136.png)

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods . For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis

Thienopyrimidine-containing compounds have structural and isoelectronic characteristics similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one resulted in a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative .作用機序

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in signal transduction for various cellular processes, including cell growth, differentiation, and immune response.

Mode of Action

The compound acts as a selective inhibitor of its targets . It binds to the active site of the kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of JAK1 and FLT3 affects multiple biochemical pathways. JAK1 is involved in the JAK-STAT signaling pathway, which regulates gene expression and influences cell proliferation, differentiation, migration, and apoptosis. FLT3 is involved in the regulation of hematopoiesis . The inhibition of these kinases can disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .

Result of Action

The compound’s action results in significant early apoptosis compared to untreated control cells . It also shows the highest autophagic induction among all compounds . These effects are likely due to the disruption of the JAK-STAT and other related signaling pathways.

将来の方向性

Thienopyrimidine derivatives continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . Future research will likely continue to explore the synthesis of new thienopyrimidine derivatives and their potential applications, particularly in the field of anticancer drug development .

特性

IUPAC Name |

N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)13-12-4-5-21-14(12)17-9-16-13/h4-5,9-11H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWVYCNDUVLPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-{2-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyrimidine](/img/structure/B6435059.png)

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6435068.png)

![N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B6435083.png)

![N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B6435088.png)

![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B6435096.png)

![N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6435104.png)

![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6435117.png)

![N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide](/img/structure/B6435122.png)

![4-tert-butyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435129.png)

![4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435132.png)

![N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6435145.png)

![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6435153.png)

![N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435160.png)